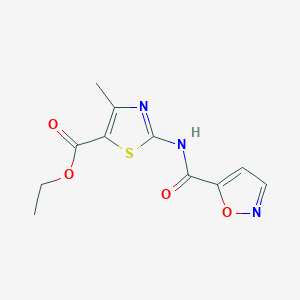

Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-2-(1,2-oxazole-5-carbonylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-6(2)13-11(19-8)14-9(15)7-4-5-12-18-7/h4-5H,3H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNGUJRYAJKEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of isoxazole-5-carboxylic acid, which is then coupled with an appropriate thiazole derivative. The reaction conditions often include the use of dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and coupling agents such as EDC.HCl and HOBT . The reaction mixture is stirred at low temperatures initially and then brought to room temperature for completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification is typically achieved through techniques such as flash column chromatography using silica gel.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds, including ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study:

A study published in ResearchGate reported the synthesis and biological evaluation of thiazole derivatives, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy as an anticancer agent.

Case Study:

In vitro studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of cell cycle progression and apoptosis induction. These findings suggest that this compound could serve as a lead compound for further development in cancer therapy .

Fungicidal Activity

The compound has also been explored for its fungicidal properties. Research indicates that thiazole derivatives can act as effective fungicides, helping to protect crops from fungal infections.

Case Study:

A patent describes the use of similar thiazole compounds as fungicides and plant growth regulators, highlighting their application in agricultural settings to enhance crop yields and protect against fungal pathogens .

Mechanism of Action

The mechanism of action of Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit heat shock proteins (Hsp90), which are involved in protein folding and stability . This inhibition can suppress the growth of cancer cells by disrupting their protein homeostasis.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : Thiazole derivatives are synthesized via cyclization, cross-coupling (e.g., Suzuki), or amidation reactions. The target compound likely requires coupling of an isoxazole carboxamide to a thiazole precursor .

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability and π-stacking in crystal structures , while formyl groups (e.g., 3-formyl-4-hydroxyphenyl) enable further functionalization for probe design .

Key Findings :

- Bioactivity: Thiazole derivatives with formyl or carboxamide groups exhibit notable anticancer (e.g., IC₅₀ < 2 µg/mL in HepG-2 cells ) and antimicrobial activity . The target compound’s isoxazole carboxamide group may enhance binding to enzymatic targets (e.g., kinases or viral proteases) .

- Solubility: Hydrophobic substituents (e.g., 4-chlorophenyl) reduce aqueous solubility but improve membrane permeability , whereas polar groups (e.g., amino or formyl) enhance solubility for probe applications .

Structure-Activity Relationships (SAR)

Position 2 Substitutions: Aromatic Groups (e.g., 4-chlorophenyl): Improve stability and π-π interactions in protein binding pockets .

Ethyl Ester at Position 5 : Acts as a prodrug moiety, facilitating hydrolysis to active carboxylic acid metabolites .

Biological Activity

Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by an isoxazole ring and a thiazole ring, along with ester and amide functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in pharmaceutical development and organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit enzymes such as heat shock proteins (Hsp90), which are crucial for protein folding and stability in cells. This inhibition can lead to various biological effects, including anti-cancer activities .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro assays. Notably, it has shown cytotoxic effects against several cancer cell lines, including:

- HepG2 (hepatocellular carcinoma) : IC50 = 10.39 μM

- T98G (glioblastoma) : IC50 = 26.82 μM

- HT29 (colon adenocarcinoma) : IC50 = 43.91 μM

These results indicate a promising potential for the compound in cancer therapy .

Comparative Studies

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 3-Phenylisoxazole | Inhibitor of DGAT1 | N/A | Target for obesity treatment |

| 5-Phenyloxazole | Similar activities | N/A | Different pharmacokinetics |

| 3-Phenyl-1,2,4-oxadiazole | Notable biological activities | N/A | Used in medicinal chemistry |

This comparison underscores the distinctiveness of this compound in terms of its structure and potential therapeutic applications .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Antitubercular Activity : A study explored the growth inhibitory effects against Mycobacterium tuberculosis, indicating that structural modifications can enhance efficacy while reducing clearance rates .

- Cytotoxicity Assessment : In a recent study, various derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The most potent compounds showed significant inhibition of cell proliferation, supporting the potential use of this compound in cancer treatment .

Q & A

Q. What are the optimal synthetic routes and characterization methods for Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between isoxazole-5-carboxylic acid derivatives and ethyl 2-amino-4-methylthiazole-5-carboxylate precursors. Key steps include:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid moiety of isoxazole for amide bond formation .

- Recrystallization : Ethanol-chloroform (1:1) mixtures are effective for purifying thiazole derivatives, as demonstrated in analogous compounds (81% yield, m.p. 411–413 K) .

- Characterization : Confirm structure via 1H/13C NMR (key signals: ester carbonyl at ~165–170 ppm, thiazole/imine protons at δ 6.5–8.5 ppm) and HRMS for molecular ion validation . For crystallinity, perform X-ray diffraction (MoKα radiation, 100 K) using SHELXL for refinement (R-factor < 0.06) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry and intermolecular interactions:

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by refinement via SHELXL. Hydrogen atoms are placed geometrically (riding model) with Uiso(H) = 1.2–1.5 Ueq(C) .

- Key Parameters : Monoclinic space group (e.g., P21/c) with cell dimensions (e.g., a = 12.03 Å, β = 112.9°) and Z = 4. Analyze hydrogen bonding (e.g., C–H···O interactions) to explain 1D chain formation along the a-axis .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and physicochemical stability of this compound?

Methodological Answer: Intermolecular interactions dictate crystal packing and stability:

- Hydrogen Bonds : C–H···O bonds (e.g., between thiazole C–H and ester carbonyl O) form 1D chains (distance ~3.2 Å, angle ~150°), enhancing lattice energy .

- Dihedral Angles : Planar isoxazole and thiazole rings (deviation < 0.005 Å) promote π-stacking, while substituents (e.g., methyl groups) introduce steric effects, altering solubility .

- Thermal Analysis : Correlate melting point (411–413 K) with packing density (Dx = 1.422 Mg/m³) and hydrogen-bond network robustness .

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer: Discrepancies in diffraction data require iterative refinement and validation:

- Twinned Data : Use SHELXL’s TWIN/BASF commands for twin-law correction, particularly for high-symmetry space groups .

- Disorder Modeling : For flexible groups (e.g., ethyl ester), apply PART/SUMP restraints and analyze residual density maps (Δρ < 0.5 eÅ⁻³) .

- Validation Tools : Check R1/wR2 convergence (target: R1 < 0.05), and use PLATON to validate geometric parameters (e.g., bond lengths ±0.02 Å from expected values) .

Q. How can 3D-QSAR models guide the design of bioactive derivatives targeting specific enzymes?

Methodological Answer: 3D-QSAR integrates structural and bioactivity data for rational drug design:

- CoMFA/CoMSIA : Align derivatives using the thiazole-isoxazole core as a template. Calculate steric/electrostatic fields (grid spacing: 2 Å) and validate models via cross-validation (q² > 0.5) .

- Bioactivity Mapping : Correlate substituent positions (e.g., methyl at C4, carboxamido at C2) with antimicrobial/antiviral activity (IC50 values). For example, bulky groups at C4 may hinder enzyme binding .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., flavivirus envelope proteins), prioritizing derivatives with favorable ΔG values (< -8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.